molecular formula C22H20N2O6 B2825144 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021023-83-5

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2825144
CAS No.: 1021023-83-5
M. Wt: 408.41
InChI Key: VREDPVLPIQOKQM-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a benzyloxy group, a furan-2-carbonyl group, and a piperazine-1-carbonyl group attached to a pyran-4-one core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable leaving group, such as a halide or tosylate.

    Attachment of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be attached through an acylation reaction using furan-2-carboxylic acid or its derivatives.

    Incorporation of the Piperazine-1-carbonyl Group: The piperazine-1-carbonyl group can be introduced through a coupling reaction using piperazine and a suitable coupling reagent, such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or tosylates in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one: The parent compound.

    5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperidine-1-carbonyl)-4H-pyran-4-one: A similar compound with a piperidine instead of a piperazine group.

    5-(benzyloxy)-2-(4-(furan-2-carbonyl)morpholine-1-carbonyl)-4H-pyran-4-one: A similar compound with a morpholine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c25-17-13-19(30-15-20(17)29-14-16-5-2-1-3-6-16)22(27)24-10-8-23(9-11-24)21(26)18-7-4-12-28-18/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREDPVLPIQOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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